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Compound of Interest

Compound Name: 13-Deoxycarminomycin

Cat. No.: B1664541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 13-
Deoxycarminomycin, a significant anthracycline antibiotic. The information presented herein

is crucial for the identification, characterization, and further development of this potent anti-

tumor agent. All quantitative data is summarized for clarity, and detailed experimental protocols,

where available, are provided.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 13-Deoxycarminomycin, a

compound with the molecular formula C₂₆H₂₉NO₉ and a molecular weight of 499.52 g/mol .[1]

[2]

Table 1: ¹H NMR Spectroscopic Data for 13-
Deoxycarminomycin

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.84 s 1H Aromatic H

7.78 s 1H Aromatic H

Solvent: MeOD, Instrument: 600 MHz NMR Spectrometer
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Table 2: ¹³C NMR Spectroscopic Data for 13-
Deoxycarminomycin
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Chemical Shift (δ) ppm

187.67

175.42

168.82

162.20

160.31

156.08

136.79

136.57

133.29

118.97

118.81

115.77

115.69

110.76

110.50

70.46

66.56

65.18

63.01

35.51

34.23

33.28

30.51
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15.60

6.21

Solvent: MeOD, Instrument: 151 MHz NMR Spectrometer

Table 3: Mass Spectrometry Data for 13-
Deoxycarminomycin

m/z Ion

500.1921 [M+H]⁺

Table 4: UV-Vis and IR Spectroscopic Data for 13-
Deoxycarminomycin

Spectroscopic Method Wavelength/Wavenumber

UV-Vis (in Methanol) λmax 236, 256, 290, 480, 492, 512, 525 nm

Infrared (IR) (in KBr) νmax 3450, 1720, 1610, 1580 cm⁻¹

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of anthracyclines, as

specific detailed procedures for 13-Deoxycarminomycin are not fully available in the public

domain. The original isolation and characterization of 13-Deoxycarminomycin was performed

using a Varian Mat 311-A spectrometer for mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 13-
Deoxycarminomycin in a suitable deuterated solvent (e.g., methanol-d₄, chloroform-d, or

DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H NMR spectra on a 400-600 MHz spectrometer.
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Acquire ¹³C NMR spectra on a 100-151 MHz spectrometer.

Utilize standard pulse programs for both ¹H and ¹³C NMR. For ¹³C, a proton-decoupled

experiment is typically performed.

Further structural elucidation can be achieved using 2D NMR techniques such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 13-Deoxycarminomycin in a suitable

volatile solvent such as methanol or acetonitrile.

Data Acquisition:

Introduce the sample into the mass spectrometer via an appropriate ionization source

(e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization -

MALDI).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

For structural fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the

parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of 13-Deoxycarminomycin of known

concentration in a UV-grade solvent (e.g., methanol or ethanol). Prepare a series of dilutions

to determine the molar absorptivity.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.
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Use the solvent as a blank for baseline correction.

Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid 13-Deoxycarminomycin with dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,

transparent pellet.

Thin Film: Alternatively, dissolve the sample in a volatile solvent and deposit a thin film

onto an IR-transparent window (e.g., NaCl or KBr plates).

Data Acquisition:

Place the sample in the IR spectrometer.

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a natural product like 13-Deoxycarminomycin.
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Caption: Workflow for the Spectroscopic Analysis of 13-Deoxycarminomycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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